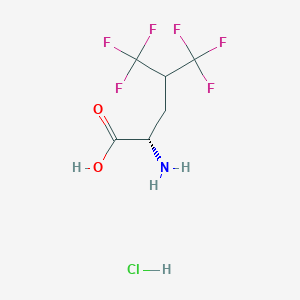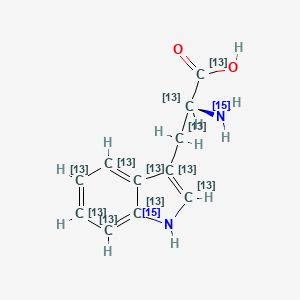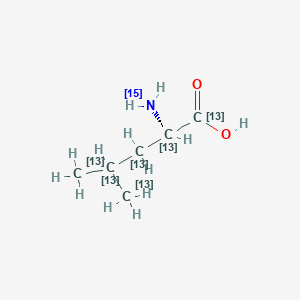
(S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride
概要
説明
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride is a synthetic compound known for its unique chemical properties. It is a derivative of leucine, an essential amino acid, where the hydrogen atoms in the side chain are replaced with fluorine atoms. This modification significantly alters the compound’s chemical behavior, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride typically involves multiple steps, starting from commercially available leucine. The fluorination process is a key step, often achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of fluorine atoms makes these reactions less common.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amino acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions involving (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride include strong acids and bases, nucleophiles like amines and alcohols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride depend on the specific reaction. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis produces the free amino acid and hydrochloric acid.
科学的研究の応用
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Studied for its effects on protein structure and function due to the unique properties imparted by the fluorine atoms.
Medicine: Investigated for potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride involves its interaction with biological molecules, particularly proteins. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins, altering their structure and function. This can affect various molecular pathways, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
(S)-5,5,5-Trifluoroleucine: A similar compound with fewer fluorine atoms, which affects its chemical properties and reactivity.
(S)-5,5,5,5’,5’-Pentafluoroleucine: Another derivative with one less fluorine atom, offering different reactivity and applications.
Uniqueness
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride is unique due to the complete fluorination of the leucine side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
特性
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2.ClH/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15;/h2-3H,1,13H2,(H,14,15);1H/t2-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUTYNRQCLMYHP-DKWTVANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201930-89-4 | |
| Record name | (2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)





![1,4-Dibromobenzene-[13C6]](/img/structure/B3324966.png)






![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)
